molecular formula C14H12O2 B1666776 Benzyl benzoate CAS No. 120-51-4

Benzyl benzoate

Cat. No.: B1666776
CAS No.: 120-51-4
M. Wt: 212.24 g/mol
InChI Key: SESFRYSPDFLNCH-UHFFFAOYSA-N
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Description

Benzyl benzoate (C₁₄H₁₂O₂) is an aromatic ester formed by the condensation of benzoic acid and benzyl alcohol . It is a colorless, oily liquid with a faint aromatic odor, naturally occurring in plants like Polyalthia species and synthetically produced for industrial applications . Key properties include a molecular weight of 212.24 g/mol, boiling point of 323°C, melting point of 17–21°C, and density of 1.118–1.122 g/cm³ .

This compound exhibits low viscosity, high dielectric strength (breakdown voltage), and a flash point of 148°C, making it suitable as a dielectric fluid in vegetable oil-based insulation systems . It is widely used as a fragrance ingredient, solvent, plasticizer, and preservative . Medically, it is a cost-effective topical treatment for scabies, with a 76% reduction in pruritus after one week and a 100% cure rate when combined with ivermectin .

Preparation Methods

Traditional Esterification of Sodium Benzoate and Benzyl Chloride

Reaction Mechanism and Historical Context

The classical synthesis of benzyl benzoate involves the nucleophilic substitution of sodium benzoate (C₆H₅COONa) with benzyl chloride (C₆H₅CH₂Cl) under anhydrous conditions. First reported in the early 20th century, this method relies on prolonged heating (24 hours) at 170–175°C to achieve yields of 70–75%. The reaction proceeds via an SN2 mechanism, where the benzoate anion attacks the electrophilic benzyl carbon, displacing chloride (Figure 1).

Key Equation :
$$ \text{C}6\text{H}5\text{COONa} + \text{C}6\text{H}5\text{CH}2\text{Cl} \rightarrow \text{C}6\text{H}5\text{COOCH}2\text{C}6\text{H}5 + \text{NaCl} $$

Catalytic Enhancements

The addition of triethylamine (Et₃N) as a catalyst reduces reaction temperatures to 130–140°C and shortens durations to 1 hour, boosting yields above 95%. Triethylamine neutralizes HCl byproducts, shifting the equilibrium toward ester formation. Pilot-scale studies confirmed this modification’s scalability, with consistent yields achieved in reactors exceeding 100 L capacity.

Limitations and Byproducts

At temperatures exceeding 350°C, this compound undergoes disproportionation, yielding benzoic anhydride , toluene , and benzaldehyde . These side reactions necessitate precise temperature control, particularly in industrial settings.

Phase Transfer Catalysis (PTC) for High-Efficiency Synthesis

Principle of Phase Transfer Catalysis

Modern patents describe PTC as a breakthrough for this compound production. By employing catalysts like tetrabutylammonium hydrogen sulfate (TBAHS) and trioctylmethylammonium chloride (TOMAC), benzoate ions are shuttled between aqueous and organic phases, accelerating esterification.

Catalyst Composition :

  • Optimal mass ratio: TBAHS:TOMAC = (0.6–1.5):(0.2–0.8).
  • Synergistic effect increases esterification rates by 40% compared to single catalysts.

Process Optimization

Reactions conducted at 80–130°C for 10–15 hours achieve near-quantitative yields (Table 1). A representative protocol involves:

  • Dissolving sodium benzoate (35–60 wt%) in water.
  • Adding benzyl chloride and catalyst (8–12 wt%).
  • Washing crude product with water and alkali to remove residual chloride.

Table 1: PTC Reaction Conditions and Yields

Example Temperature (°C) Time (h) Catalyst Load (wt%) Yield (%)
1 80 10 8 92
9 100 12 10 98
11 60 12 12 85

Recycling and Sustainability

Post-reaction brine layers are cooled to 50°C, enabling recovery of unreacted benzyl chloride (96% efficiency) and sodium chloride crystallization. This closed-loop design reduces raw material consumption by 30%.

Gas-Phase Catalytic Synthesis from Benzoic Acid and Toluene

Bifunctional Catalyst Design

A novel gas-phase method utilizes boron–rare earth composite catalysts (e.g., B-La-Zr-Al₂O₃) to convert benzoic acid (C₆H₅COOH) and toluene (C₆H₅CH₃) into this compound at 280–400°C. The process occurs in two steps:

  • Toluene hydroxylation :
    $$ \text{C}6\text{H}5\text{CH}3 + \text{H}2\text{O} \rightarrow \text{C}6\text{H}5\text{CH}2\text{OH} + \text{H}2 $$
  • Esterification :
    $$ \text{C}6\text{H}5\text{CH}2\text{OH} + \text{C}6\text{H}5\text{COOH} \rightarrow \text{C}{14}\text{H}{12}\text{O}2 + \text{H}_2\text{O} $$

Reaction Parameters

Optimal conditions include a molar ratio of 1:2:5 (benzoic acid:toluene:water) at 300–350°C under atmospheric pressure. Catalyst pre-treatment with H₂/N₂ gas enhances reducibility, increasing turnover frequency by 25%.

Enzymatic Transesterification for Sustainable Production

Lipase-Catalyzed Process

Lipozyme 435 (immobilized Candida antarctica lipase B) enables solvent-free transesterification of methyl benzoate (C₆H₅COOCH₃) and benzyl alcohol (C₆H₅CH₂OH) at 73°C. Microwave irradiation reduces reaction times to 4 hours with 97% conversion, compared to 7 hours under conventional heating (82% conversion).

Key Advantages :

  • Eliminates toxic solvents (e.g., DMF).
  • Enzyme reuse for 10 cycles with <5% activity loss.

Techno-Economic Analysis

ASPEN Plus simulations indicate a 28% reduction in energy costs compared to thermal methods. Capital expenditures remain higher due to enzyme costs, but life-cycle assessments favor enzymatic routes for low-carbon applications.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

Method Temperature (°C) Time (h) Yield (%) Scalability Environmental Impact
Traditional 130–175 1–24 70–95 High Moderate (HCl waste)
Phase Transfer Catalysis 60–130 10–15 85–98 High Low (closed-loop)
Gas-Phase 280–400 1–3 65–80 Moderate High (energy use)
Enzymatic 60–73 4–7 82–97 Emerging Very Low

Scientific Research Applications

Medical Applications

1.1 Treatment of Scabies and Lice

Benzyl benzoate is primarily recognized for its effectiveness in treating scabies, a skin condition caused by the mite Sarcoptes scabiei. It is recommended as a first-line treatment due to its high cure rate compared to other treatments like permethrin. A study demonstrated an 87% cure rate with this compound compared to only 27% with permethrin, highlighting its superior efficacy in eradicating scabies infestations .

The mechanism of action involves the compound exerting toxic effects on the nervous system of the parasite, leading to its death. In vitro studies have shown that this compound can kill the scabies mite within five minutes . However, it is noted that the compound can cause skin irritation in some patients, which may affect compliance with treatment .

1.2 Formulation Innovations

Recent research has focused on enhancing the delivery of this compound through innovative formulations such as microemulsions. A study developed a this compound-loaded microemulsion that significantly improved skin permeation and retention compared to conventional formulations. This approach not only reduced skin irritation but also enhanced drug bioavailability .

Industrial Applications

2.1 Plasticizer in Manufacturing

This compound serves as an important plasticizer in the production of various plastics, including cellulose acetate and polyvinyl chloride (PVC). Its ability to enhance flexibility and workability makes it essential for manufacturing items like plastic films and coatings . The non-toxic nature of this compound positions it as a safer alternative to traditional phthalate plasticizers.

2.2 Textile Industry

In the textile sector, this compound functions as a textile auxiliary agent, improving fabric softness and dye absorption during the dyeing process. This application enhances the quality and aesthetic appeal of textiles .

2.3 Paints and Coatings

This compound is utilized as a solvent in paints, coatings, and inks due to its low toxicity and ability to dissolve various substances effectively. This characteristic makes it a preferred choice for formulating products that require a safe yet effective solvent .

Cosmetic and Personal Care Products

This compound is also incorporated into cosmetic formulations where it acts as a fixative in fragrances, helping to stabilize scent profiles and improve longevity . Additionally, it finds limited use as a flavoring agent in food products, imparting a mild sweet taste .

Safety Considerations

While this compound has many beneficial applications, safety concerns arise from its irritant properties when used topically. Reports indicate that up to 43% of patients may experience burning sensations when using this compound emulsions for scabies treatment . Therefore, ongoing research aims to develop formulations that mitigate these side effects while maintaining efficacy.

Mechanism of Action

Benzyl benzoate exerts its effects by acting on the nervous system of parasites, leading to their death. It is particularly effective against the mites responsible for scabies and lice. The compound disrupts the nervous system of these parasites, resulting in their paralysis and eventual death .

Comparison with Similar Compounds

Methyl Benzoate

Structural Differences : Methyl benzoate (C₈H₈O₂) is the methyl ester of benzoic acid, lacking the benzyl group present in benzyl benzoate.
Properties :

  • Lower molecular weight (136.15 g/mol) and boiling point (~199°C) .
  • Higher volatility, as evidenced by negative correlation with this compound in ylang-ylang flower extracts (Pearson’s R² = −0.950) .
    Applications : Used in fragrances, flavoring agents, and as a precursor for synthesizing this compound via transesterification with benzyl alcohol .

Benzyl Salicylate

Structural Differences : Benzyl salicylate (C₁₄H₁₂O₃) replaces the benzoic acid moiety with salicylic acid.
Functional Comparison :

  • Shares anti-inflammatory properties with this compound, both inhibiting LRRK2 in Crohn’s disease models .
  • Lacks acaricidal effects, which are unique to this compound due to its spasmolytic and vasodilating activity .

Allyl Benzoate and Cinnamate Esters

Occurrence : Allyl benzoate and cinnamyl cinnamate are prominent in benzoin resins. Siam benzoin contains allyl benzoate, while Sumatra benzoin is rich in benzyl cinnamate .
Volatility : this compound is less volatile than methyl benzoate but more stable than allyl esters, which degrade at high temperatures .

Biological Activity

Benzyl benzoate (BB), a compound with the chemical formula C14_{14}H12_{12}O2_2, is widely recognized for its diverse biological activities, particularly in the fields of medicine and agriculture. This article explores the biological activity of this compound, focusing on its antibacterial, acaricidal, and insecticidal properties, supported by case studies and research findings.

1. Antibacterial Activity

This compound has been studied for its antibacterial properties against various pathogenic bacteria. A study conducted by Hartiwi Diastuti et al. demonstrated that this compound exhibits significant antibacterial activity, particularly against Bacillus cereus and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for B. cereus was found to be 50 μg/mL, with an inhibition zone of 5.9 mm, indicating a medium level of activity .

Table 1: Antibacterial Activity of this compound

BacteriaMIC (μg/mL)Inhibition Zone (mm)
Bacillus cereus505.9
Staphylococcus aureus1004.5
Escherichia coli2003.2
Enterococcus aerogenes1006.1

This table summarizes the antibacterial efficacy of this compound against four different bacterial strains, highlighting its potential as a natural antibacterial agent.

2. Acaricidal and Insecticidal Properties

Recent research has shown that this compound possesses significant acaricidal and insecticidal activities. A study by Harju et al. reported that this compound exhibited fumigant toxicity with an LC50_{50} value of 464 µL/L against Tribolium castaneum (red flour beetle). It was also noted that BB significantly inhibited acetylcholinesterase activity in treated insects, leading to neurotoxic effects .

Table 2: Toxicity of this compound Against Tribolium castaneum

Treatment Concentration (µL/L)LC50_{50} (µL/L)Toxicity Persistence (Days)
0.186.72Up to 5
0.09-Up to 7
0.045--
0.0225--

The data illustrates the varying levels of toxicity and persistence of this compound when applied at different concentrations.

The mechanism through which this compound exerts its biological effects involves biochemical alterations in treated organisms. Studies have shown that exposure to BB leads to increased levels of malondialdehyde (MDA), a marker for oxidative stress, while simultaneously decreasing glutathione (GSH) levels in insects . This oxidative stress is linked to the inhibition of neurotransmission functions due to acetylcholinesterase inhibition.

4. Case Studies and Research Findings

A notable case study focused on the use of this compound as a topical treatment for scabies and pediculosis, demonstrating its effectiveness in clinical settings . The compound's application has been authorized by health authorities due to its efficacy and safety profile.

In another study examining the bioactivity of essential oils from Kaempferia rotunda, this compound was identified as a major component contributing to the antibacterial effects observed against various pathogens . This reinforces the potential utility of BB in both therapeutic and agricultural applications.

Q & A

Q. Basic Research: What are the primary methods for synthesizing benzyl benzoate, and how do experimental parameters influence yield?

This compound is typically synthesized via esterification of benzyl alcohol with benzoic acid or transesterification of methyl benzoate with benzyl alcohol. Acid catalysts (e.g., H₂SO₄) or enzymatic biocatalysts (e.g., Novozym® 435) are commonly employed. Key parameters include:

  • Temperature : Optimal enzymatic activity occurs at 50–60°C, while chemical catalysis may require higher temperatures (80–100°C) .
  • Solvent selection : Solvent-free systems improve sustainability but may require longer reaction times .
  • Molar ratios : A 1:1.2 molar ratio (alcohol:acid) maximizes esterification efficiency .
    Advanced : Enzymatic synthesis offers higher selectivity and lower energy consumption compared to acid catalysis. Process optimization via response surface methodology (RSM) can model interactions between variables (e.g., enzyme loading, temperature) to predict optimal yields .

Q. Basic Research: Which analytical techniques are most reliable for characterizing this compound purity and structure?

Basic methods include gas chromatography (GC) and high-performance liquid chromatography (HPLC) for purity assessment. Fourier-transform infrared spectroscopy (FTIR) confirms ester functional groups (C=O stretch at ~1740 cm⁻¹) .
Advanced : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural elucidation. Mass spectrometry (EI-MS) with NIST reference data (m/z 212 for molecular ion [M]⁺) ensures accurate identification . Validation requires cross-referencing with certified reference materials (e.g., pharmaceutical secondary standards) .

Q. Basic Research: What safety protocols are critical when handling this compound in laboratory settings?

Mandatory precautions include:

  • Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
    Advanced : Occupational exposure assessments should monitor airborne concentrations (e.g., OSHA PEL guidelines). Toxicity studies indicate moderate allergenic potential (patch testing at 5% concentration in diagnostic protocols) .

Q. Basic Research: How can researchers assess the physical stability of this compound emulsions?

A standard emulsion formulation includes this compound (25% v/v), oleic acid, triethanolamine, and water . Stability is evaluated via:

  • Centrifugation : 3000 rpm for 30 minutes to detect phase separation.
  • pH monitoring : Maintain pH 5–7 to prevent hydrolysis.
    Advanced : Design of experiments (DoE) can optimize surfactant ratios and storage conditions (temperature, light exposure). Rheological profiling (e.g., viscosity vs. shear rate) quantifies long-term stability .

Q. Advanced Research: How can read-across arguments address data gaps in this compound toxicity assessments?

Read-across approaches leverage data from structurally similar compounds (e.g., alkyl benzoates). Key considerations:

  • Dermal penetration : Lower molecular weight esters (e.g., methyl benzoate) may predict absorption rates .
  • Endocrine disruption : Data from benzyl alcohol or benzoic acid derivatives inform hazard classification .
    Regulatory submissions must transparently justify structural similarities and metabolic pathways to satisfy EFSA or OECD guidelines .

Q. Advanced Research: What methodologies evaluate this compound’s environmental persistence in lab waste?

  • Biodegradation assays : OECD 301F tests measure microbial degradation in aqueous systems.
  • Photolysis studies : Exposure to UV light simulates environmental breakdown pathways .
  • Ecotoxicology : Daphnia magna acute toxicity (EC₅₀) data are required for risk assessment .

Q. Advanced Research: How do formulation additives alter this compound’s pharmacological efficacy in transdermal delivery?

Penetration enhancers (e.g., oleic acid) disrupt stratum corneum lipids, increasing permeability. Methodological steps:

  • Franz diffusion cells : Quantify flux through ex vivo skin models.
  • HPLC analysis : Measure this compound concentrations in receptor fluid .
    Note : Synergistic effects with surfactants (e.g., polysorbate 80) require factorial design experiments .

Q. Advanced Research: What are the challenges in standardizing this compound for global regulatory compliance?

Divergent standards exist:

  • EU : IFRA limits fragrance use to 12% in leave-on products .
  • China : GB 1886.289 specifies food-grade purity (≥99.5%) .
    Harmonization requires cross-validation of analytical methods (e.g., GC-MS vs. titrimetry) and impurity profiling .

Properties

IUPAC Name

benzyl benzoate
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InChI

InChI=1S/C14H12O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2
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InChI Key

SESFRYSPDFLNCH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2
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Molecular Formula

C14H12O2
Record name BENZYL BENZOATE
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DSSTOX Substance ID

DTXSID8029153
Record name Benzyl benzoate
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Molecular Weight

212.24 g/mol
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Physical Description

Liquid; Liquid, Other Solid; Other Solid, Colorless liquid or white solid; [ICSC] Not miscible or difficult to mix in water; [MSDSonline] Pleasant odor; Slightly volatile in steam and insoluble in water; [Ullmann], Solid, COLOURLESS LIQUID OR WHITE SOLID WITH CHARACTERISTIC ODOUR., leaflets or oily liquid with a faint, sweet, balsamic odour
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Boiling Point

321.3 °C, BP: 323-324 °C, 323.00 to 324.00 °C. @ 760.00 mm Hg, 324 °C
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Flash Point

148 °C, 158 °C (316 °F) - closed cup, 298 °F (148 °C) - closed cup
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Solubility

Insoluble in water, Insoluble in glycerol; miscible with alcohol, chloroform, ether, oils, Soluble in ethanol, ethyl ether, acetone, benzene, methanol, chloroform, 1.98e-02 g/L, Solubility in water: none, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.1121 g/cu cm at 25 °C, Relative density (water = 1): 1.1, 1.113-1.121
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Vapor Density

7.31 (Air = 1), Relative vapor density (air = 1): 7.3
Record name Benzyl benzoate
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Vapor Pressure

0.000224 [mmHg], 0.000224 mm Hg at 25 °C
Record name Benzyl benzoate
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Record name Benzyl benzoate
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Color/Form

Leaflets or oily liquid, Water-white liquid, Colorless, oily liquid, Clear, colorless liquid

CAS No.

120-51-4
Record name Benzyl benzoate
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Melting Point

19 °C, 21 °C
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Synthesis routes and methods I

Procedure details

The oxidation of toluene appears to follow an obvious path as inferred from the kinetics of the product yields (Table IV). The intermediate products are benzyl alcohol, benzaldehyde, benzoic acid; whereas, benzyl benzoate is the final product by esterification of benzyl alcohol and benzoic acid. In a separate test at the same reaction conditions, but without the Pd catalyst, benzyl alcohol and benzoic acid were esterified in toluene to produce benzyl benzoate. The following reaction scheme explains these results:
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Synthesis routes and methods II

Procedure details

Two grams of sodium-supported hydrotalcite prepared in Example 7, (1) and stabilized in Example 7 (2) was put in a container holding 20 g of dehydrated benzaldehyde and 35 g of n-decane as a solvent, and reacted at room temperature for 3 hours. The product was analyzed by gas chromatography (OV-17, 2 m). The conversion of benzaldehyde was 90%, and benzyl benzoate was obtained in a yield of 89%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrotalcite
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0 (± 1) mol
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reactant
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[Compound]
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( 1 )
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0 (± 1) mol
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reactant
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Name
Example 7 ( 2 )
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0 (± 1) mol
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20 g
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reactant
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0 (± 1) mol
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reactant
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35 g
Type
solvent
Reaction Step Seven
Yield
89%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Methyl azodicarboxylate resin (6.55 g of 0.61 meq/g ~4.0 meq) was suspended in dry THF (100 ml) and allowed to swell for ~15 minutes. Benzoic acid (0.366 g, 3.0 mmol) was dissolved in THF (10 ml) and added to the resin. To the stirred mixture at 25° C. was added dropwise a solution of Ph3P (0.786 g, 3.0 mmol) and benzyl alcohol (0.361 ml, 3.5 mmol) in THF (5 ml). This mixture was left to stir at 25° C. for 16 hours. Resin was then filtered and washed with CH2Cl2 (4×150 mL) and Et2O. The filtrate and washings were concentrated in vacuo at 30° C. and flash chromatographed (3.5% EtOAC/hexane) to yield benzyl benzoate (0.417 g, 65%): IR (film) 1720 (vs), 1451 (m), 1272 (vs), 1110 (m), 710 (s), 697 (m) cm-1 ; 1H NMR (80 MHz, CDCl3) δ8.25-8.05 (m, 2H, o-PhCOO), 7.65-7.25 (m, 8H, m-, p-PhCOO, OCH2PH), 5.32 (s, 2H, OCH2Ph); EI-MS: 212.0839 (M+, 212.0837 calcd. for C14H12O2), 105.0343 (Base Peak, phC=O).
Name
Methyl azodicarboxylate
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
0.366 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.786 g
Type
reactant
Reaction Step Three
Quantity
0.361 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
65%

Synthesis routes and methods V

Procedure details

To a CH2Cl2 (2 ml) solution of 2-chloro-1-methylpyridinium p-toluenesulfonate (720 mg, 2.4 mmol) was added a mixture of benzyl alcohol (216 mg, 2.0 mmol), benzoic acid (244 mg, 2.0 mmol) and tri-n-butylamine (888 mg, 4.8 mmol) in CH2Cl2, and the resulting mixture was refluxed for 3 hours. After evaporation of the solvent, the residue was separated by silica gel column chromatography, and benzyl benzoate was isolated in 83% yield.
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
888 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
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Quantity
720 mg
Type
reactant
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Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl benzoate
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Benzyl benzoate
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Benzyl benzoate
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Benzyl benzoate
Reactant of Route 6
Reactant of Route 6
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